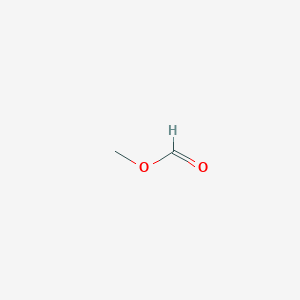

Methyl formate

Cat. No. B043022

Key on ui cas rn:

107-31-3

M. Wt: 60.05 g/mol

InChI Key: TZIHFWKZFHZASV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08889905B2

Procedure details

Example 1 was carried out in laboratory plant 1. By means of metering pumps, 1760 g/h of methyl formate as stream (1a) and 849 g/h of water as stream (1c) were metered into the stirred vessel A1. Stream (1c) was taken off from the mixing vessel X and was composed of fresh water via stream (1b) and recycle water from the distillation apparatus B2 via stream (3c). Stream (1b) was selected so that the sum of stream (1b) and stream (3c) gave the desired stream (1c). The stirred vessel A1 was operated at 110° C. and 1.3 MPa abs. The output was introduced into tube reactor A2 which was likewise operated at 110° C. and 1.3 MPa abs. The output from tube reactor A2 was introduced into tube reactor A3. 1964 g/h of tri-n-hexylamine were fed via stream (8a) into the latter. The output from tube reactor A3 was introduced into tube reactor A4. A further 1661 g/h of tri-n-hexylamine were fed via stream (8b) into the latter. Streams (8a) and (8b) were taken off from the vessel Y which served to distribute tri-n-hexylamine recirculated via stream (8) over the two tube reactors A3 and A4. Tube reactor A3 was operated at 115° C. and 1.3 MPa abs, and tube reactor A4 was operated at 110° C. and 1.3 MPa abs. A product mixture comprising 58.4% by weight of tri-n-hexylamine, 16.4% by weight of formic acid, 12.3% by weight of methanol, 7.8% by weight of water and 6.9% by weight of methyl formate was obtained as stream (2).

[Compound]

Name

( 8b )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

( 8a )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

( 8b )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

( 8 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

A3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

A4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

A3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

A4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

A1

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

[Compound]

Name

A2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

[Compound]

Name

A2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

[Compound]

Name

A3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

[Compound]

Name

( 8a )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 16

[Compound]

Name

A3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 17

[Compound]

Name

A4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 17

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([N:7]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH:20]([OH:22])=[O:21].[CH3:23]O>O>[CH2:14]([N:7]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[CH:20]([O:22][CH3:23])=[O:21]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC)N(CCCCCC)CCCCCC

|

Step Three

[Compound]

|

Name

|

( 8b )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

( 8a )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

( 8b )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC)N(CCCCCC)CCCCCC

|

Step Seven

[Compound]

|

Name

|

( 8 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

A3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

A4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

A3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

A4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

A1

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

[Compound]

|

Name

|

A2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fourteen

[Compound]

|

Name

|

A2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

A3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC)N(CCCCCC)CCCCCC

|

Step 16

[Compound]

|

Name

|

( 8a )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 17

[Compound]

|

Name

|

A3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

A4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was operated at 110° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was likewise operated at 110° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was operated at 110° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCC)N(CCCCCC)CCCCCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08889905B2

Procedure details

Example 1 was carried out in laboratory plant 1. By means of metering pumps, 1760 g/h of methyl formate as stream (1a) and 849 g/h of water as stream (1c) were metered into the stirred vessel A1. Stream (1c) was taken off from the mixing vessel X and was composed of fresh water via stream (1b) and recycle water from the distillation apparatus B2 via stream (3c). Stream (1b) was selected so that the sum of stream (1b) and stream (3c) gave the desired stream (1c). The stirred vessel A1 was operated at 110° C. and 1.3 MPa abs. The output was introduced into tube reactor A2 which was likewise operated at 110° C. and 1.3 MPa abs. The output from tube reactor A2 was introduced into tube reactor A3. 1964 g/h of tri-n-hexylamine were fed via stream (8a) into the latter. The output from tube reactor A3 was introduced into tube reactor A4. A further 1661 g/h of tri-n-hexylamine were fed via stream (8b) into the latter. Streams (8a) and (8b) were taken off from the vessel Y which served to distribute tri-n-hexylamine recirculated via stream (8) over the two tube reactors A3 and A4. Tube reactor A3 was operated at 115° C. and 1.3 MPa abs, and tube reactor A4 was operated at 110° C. and 1.3 MPa abs. A product mixture comprising 58.4% by weight of tri-n-hexylamine, 16.4% by weight of formic acid, 12.3% by weight of methanol, 7.8% by weight of water and 6.9% by weight of methyl formate was obtained as stream (2).

[Compound]

Name

( 8b )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

( 8a )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

( 8b )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

( 8 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

A3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

A4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

A3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

A4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

A1

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

[Compound]

Name

A2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

[Compound]

Name

A2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

[Compound]

Name

A3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

[Compound]

Name

( 8a )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 16

[Compound]

Name

A3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 17

[Compound]

Name

A4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 17

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([N:7]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH:20]([OH:22])=[O:21].[CH3:23]O>O>[CH2:14]([N:7]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[CH:20]([O:22][CH3:23])=[O:21]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC)N(CCCCCC)CCCCCC

|

Step Three

[Compound]

|

Name

|

( 8b )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

( 8a )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

( 8b )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC)N(CCCCCC)CCCCCC

|

Step Seven

[Compound]

|

Name

|

( 8 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

A3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

A4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

A3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

A4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

A1

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

[Compound]

|

Name

|

A2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fourteen

[Compound]

|

Name

|

A2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

A3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC)N(CCCCCC)CCCCCC

|

Step 16

[Compound]

|

Name

|

( 8a )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 17

[Compound]

|

Name

|

A3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

A4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was operated at 110° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was likewise operated at 110° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was operated at 110° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCC)N(CCCCCC)CCCCCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |